BQU57, also known as BQU57, is a small molecule inhibitor with demonstrated activity against the GTPase Ral. It has been identified as a potential therapeutic agent for the treatment of various cancers, particularly triple-negative breast cancer (TNBC). Research suggests that BQU57 inhibits tumor growth and metastasis by disrupting the RalA signaling pathway.
BQU57 functions as a small molecule inhibitor targeting the GTPase Ral. Research suggests that BQU57 primarily targets RalA, inhibiting its activation and downstream signaling. In TNBC, the RalA signaling pathway is implicated in tumor proliferation, survival, and metastasis. By inhibiting RalA, BQU57 disrupts this pathway, leading to reduced tumor growth and metastasis.
In melanoma, BQU57 has shown to suppress anchorage-independent growth driven by RASA1 inactivation and subsequent R-Ras activation. This effect is achieved through the inhibition of RalA, highlighting the importance of the RASA1/R-Ras/Ral-A signaling axis in melanoma tumorigenesis.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: